molecular formula C13H7N9S B11479494 8-[3-(Pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]tetrazolo[1,5-a]pyridine

8-[3-(Pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]tetrazolo[1,5-a]pyridine

Cat. No.: B11479494
M. Wt: 321.32 g/mol
InChI Key: ULUZMHXFSHTQQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-{[1,2,3,4]TETRAZOLO[1,5-A]PYRIDIN-8-YL}-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL)PYRIDINE is a complex heterocyclic compound that features multiple nitrogen atoms within its structure. This compound is part of a broader class of heterocyclic compounds known for their significant biological and chemical activities. The presence of multiple nitrogen atoms and fused ring systems makes it a compound of interest in various fields, including medicinal chemistry, material science, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-{[1,2,3,4]TETRAZOLO[1,5-A]PYRIDIN-8-YL}-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL)PYRIDINE can be achieved through a series of reactions involving enaminonitriles and benzohydrazides. A catalyst-free, additive-free, and eco-friendly method under microwave conditions has been established. This tandem reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time . The methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields.

Industrial Production Methods

While specific industrial production methods for this compound are not detailed, the principles of microwave-mediated synthesis and mechanochemical methods can be scaled up for industrial applications. These methods offer advantages such as reduced reaction times, lower energy consumption, and environmentally friendly conditions.

Chemical Reactions Analysis

Types of Reactions

4-(6-{[1,2,3,4]TETRAZOLO[1,5-A]PYRIDIN-8-YL}-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL)PYRIDINE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-(6-{[1,2,3,4]TETRAZOLO[1,5-A]PYRIDIN-8-YL}-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL)PYRIDINE has numerous scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-{[1,2,3,4]TETRAZOLO[1,5-A]PYRIDIN-8-YL}-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL)PYRIDINE involves its interaction with specific molecular targets and pathways. For instance, as an RORγt inverse agonist, it binds to the RORγt receptor, inhibiting its activity and thereby modulating immune responses. As a JAK1 and JAK2 inhibitor, it interferes with the JAK-STAT signaling pathway, which is crucial for cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-{[1,2,3,4]TETRAZOLO[1,5-A]PYRIDIN-8-YL}-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL)PYRIDINE is unique due to its combination of multiple nitrogen-containing heterocycles, which enhances its biological activity and chemical versatility. Its ability to act on multiple molecular targets and pathways sets it apart from other similar compounds.

Properties

Molecular Formula

C13H7N9S

Molecular Weight

321.32 g/mol

IUPAC Name

3-pyridin-4-yl-6-(tetrazolo[1,5-a]pyridin-8-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H7N9S/c1-2-9(11-16-19-20-21(11)7-1)12-18-22-10(15-17-13(22)23-12)8-3-5-14-6-4-8/h1-7H

InChI Key

ULUZMHXFSHTQQH-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NN=N2)C(=C1)C3=NN4C(=NN=C4S3)C5=CC=NC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.